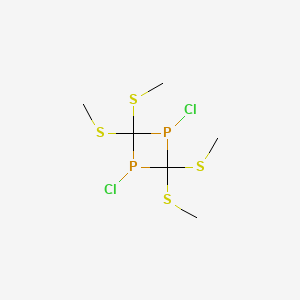
1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. This particular compound is notable for its unique structure, which includes multiple chlorine and methylsulfanyl groups attached to a diphosphetane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane typically involves the reaction of phosphorus trichloride with methyl mercaptan in the presence of a base. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process would likely include steps for purification and isolation of the compound to achieve the required purity for its intended applications.
化学反応の分析
Types of Reactions
1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of phosphines or other reduced phosphorus-containing compounds.
Substitution: Chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organophosphorus compounds.
科学的研究の応用
1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
- 1,3-Dichloro-2,2,4,4-tetrakis(ethylsulfanyl)-1,3-diphosphetane
- 1,3-Dichloro-2,2,4,4-tetrakis(propylsulfanyl)-1,3-diphosphetane
Uniqueness
1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane is unique due to its specific arrangement of chlorine and methylsulfanyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
96804-83-0 |
|---|---|
分子式 |
C6H12Cl2P2S4 |
分子量 |
345.3 g/mol |
IUPAC名 |
1,3-dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane |
InChI |
InChI=1S/C6H12Cl2P2S4/c1-11-5(12-2)9(7)6(13-3,14-4)10(5)8/h1-4H3 |
InChIキー |
HUHFVZUXZCELGA-UHFFFAOYSA-N |
正規SMILES |
CSC1(P(C(P1Cl)(SC)SC)Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



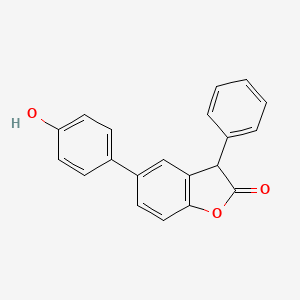
![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
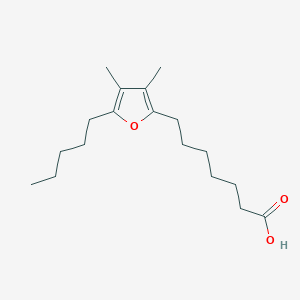

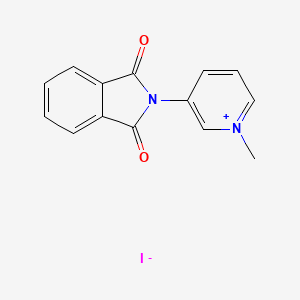
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
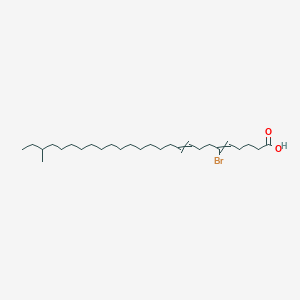
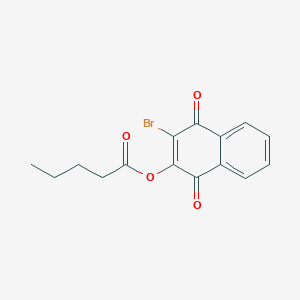
![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)
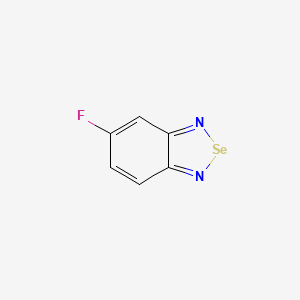
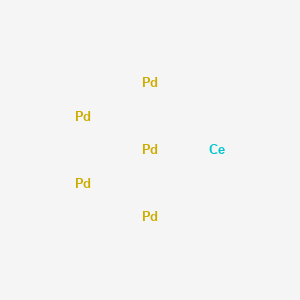

![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)
